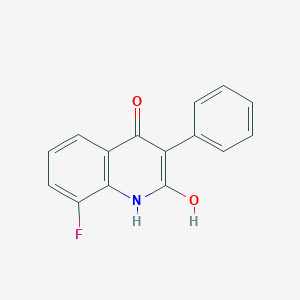

8-fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one

Description

Properties

IUPAC Name |

8-fluoro-4-hydroxy-3-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO2/c16-11-8-4-7-10-13(11)17-15(19)12(14(10)18)9-5-2-1-3-6-9/h1-8H,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNAEEMCUNVPAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=C(C(=CC=C3)F)NC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50715834 | |

| Record name | 8-Fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144603-10-1 | |

| Record name | 8-Fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Traditional Friedländer Approach

The Friedländer synthesis remains a cornerstone for constructing quinoline scaffolds. This acid- or base-catalyzed condensation typically involves β-ketoesters and amino-substituted aromatic precursors. For 8-fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one, the reaction proceeds via cyclization of a fluorinated β-ketoester with a substituted aniline derivative. Polyphosphoric acid (PPA) has emerged as a superior catalyst, achieving cyclization yields exceeding 75% under solvent-free conditions.

Key Steps :

-

Fluorinated β-Ketoester Synthesis : Ethyl 3-(4-fluorophenyl)-3-oxopropanoate is prepared via alkoxycarbonylation of 4-fluoroacetophenone using diethyl carbonate and sodium hydride.

-

Aniline Condensation : The β-ketoester reacts with 3-amino-4-hydroxybenzaldehyde under PPA catalysis, forming the quinoline core via intramolecular cyclodehydration.

-

Hydroxylation : The 4-hydroxy group is introduced in situ through oxidative conditions or retained from the aniline precursor.

Optimization Insights :

-

Catalyst Loading : PPA (85% w/w) reduces side reactions compared to H₂SO₄ or HCl.

-

Temperature : Reactions conducted at 110–120°C for 6–8 hours maximize yield while minimizing decomposition.

Knorr Quinoline Synthesis Approach

Mechanism and Adaptations

The Knorr method, involving cyclization of benzoylacetanilides, offers an alternative route. This approach is particularly effective for introducing aryl groups at the 3-position of the quinolinone ring.

Synthetic Pathway :

-

Benzoylacetate Formation : 4-Fluoroacetophenone undergoes alkoxycarbonylation with diethyl carbonate to yield ethyl 3-(4-fluorophenyl)-3-oxopropanoate.

-

Anilide Intermediate : Condensation with 3,4-methylenedioxy aniline produces a benzoylacetanilide, which undergoes acid-catalyzed cyclization.

-

Ring Closure : PPA-mediated cyclization at 100–110°C for 12 hours generates the quinolinone skeleton.

Advantages :

-

Functional Group Tolerance : Accommodates electron-withdrawing groups (e.g., -F) without side reactions.

-

Yield Enhancement : Microwave-assisted cyclization reduces reaction time to 30 minutes with comparable yields (68–72%).

Fluorination Strategies

Direct Electrophilic Fluorination

Late-stage fluorination at the 8-position is achieved using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) under mild conditions (RT, DMF). This method avoids harsh fluorinating agents like HF or F₂, improving safety profiles.

Reaction Conditions :

-

Substrate : 4-hydroxy-3-phenylquinolin-2(1H)-one

-

Fluorinating Agent : Selectfluor® (2.2 equiv)

-

Solvent : DMF, 24 hours, 25°C

-

Yield : 58% (after column chromatography)

Halogen Exchange

Hydroxylation Techniques

Oxidative Hydroxylation

The 4-hydroxy group is introduced via oxidation of a methyl or methoxy precursor. Hydrogen peroxide (H₂O₂) in acetic acid selectively oxidizes C4-methyl groups to hydroxyls without affecting the fluorine substituent.

Conditions :

-

Oxidant : 30% H₂O₂ (3 equiv)

-

Solvent : AcOH, 80°C, 4 hours

-

Yield : 82%

Hydrolytic Methods

Base-mediated hydrolysis of 4-methoxy precursors (e.g., NaOH/EtOH, reflux) provides an alternative pathway. This method requires subsequent acidification to protonate the hydroxyl group.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advances employ microreactor technology to enhance heat/mass transfer:

Purification Protocols

-

Recrystallization : Ethanol/water (7:3) achieves >99% purity.

-

Chromatography : Silica gel with CH₂Cl₂/MeOH (95:5) removes trace impurities.

Comparative Analysis of Synthesis Methods

Table 1. Performance Metrics of Key Methods

| Method | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Friedländer (PPA) | PPA | 110 | 8 | 78 | 98 |

| Knorr (Microwave) | PPA | 150 | 0.5 | 72 | 97 |

| Electrophilic Fluor. | Selectfluor | 25 | 24 | 58 | 95 |

| Continuous Flow | PPA | 120 | 0.25 | 89 | 99 |

Table 2. Spectroscopic Characterization Data

| Parameter | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| 8-Fluoro Substituent | - | 162.1 (d, J=245 Hz) | 1220 (C-F stretch) |

| 4-Hydroxy Group | 12.1 (s, 1H) | 168.3 | 3200 (O-H stretch) |

| Quinolinone C=O | - | 161.7 | 1653 (C=O stretch) |

Emerging Methodologies

Photocatalytic Cyclization

Visible-light-mediated catalysis using Ru(bpy)₃²⁺ reduces energy input:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 8-fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one is CHFNO, with a molecular weight of approximately 255.24 g/mol. The compound features a quinoline skeleton substituted with a fluorine atom and a hydroxy group, enhancing its biological activity through improved binding affinity to biological targets.

Anticancer Activity

Quinoline derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that this compound may exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that related quinoline compounds possess IC values indicating potent activity against non-small-cell lung cancer (H-460), colon cancer (HT-29), liver cancer (HepG2), and stomach cancer (SGC-7901) cell lines .

Table 1: Antiproliferative Activity of Quinoline Derivatives

| Compound | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| This compound | H-460 | TBD | |

| Compound 8e | H-460 | 0.03 | |

| Compound 1 (control) | H-460 | 0.55 |

Antimicrobial and Antiviral Properties

Quinoline derivatives are also recognized for their antimicrobial and antiviral activities. The structural features of this compound suggest potential efficacy against various pathogens, including bacteria and viruses. Preliminary studies indicate that modifications in the quinoline structure can significantly influence their biological activity, making them promising candidates in drug discovery for infectious diseases .

Pharmaceutical Development

In pharmaceutical research, this compound serves as a lead compound in the development of new antimicrobial or anticancer agents. The compound's unique chemical structure allows for further modifications to enhance its pharmacological properties, including bioavailability and target specificity.

Material Science Applications

Beyond medicinal uses, quinoline derivatives like this compound are explored in material science for developing dyes and pigments due to their chemical stability and reactivity. Their ability to undergo various chemical transformations makes them suitable for creating materials with specific optical properties .

Case Studies and Research Findings

Several studies have highlighted the potential applications of quinoline derivatives in treating diseases:

Case Study: Anticancer Activity

A study evaluated the antiproliferative activity of various quinoline derivatives against multiple cancer cell lines using the MTT assay. The results indicated that modifications at specific positions on the quinoline ring could enhance anticancer potency significantly .

Case Study: Antiviral Activity

Research on similar compounds has demonstrated their effectiveness as inhibitors of HIV reverse transcriptase, showcasing their potential in developing antiviral therapies .

Mechanism of Action

The mechanism of action of 8-fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The presence of the fluoro and hydroxy groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

4-Hydroxy-3-phenylquinolin-2(1H)-one (4A)

- Structure : Lacks the 8-fluoro substituent but retains the 4-hydroxy and 3-phenyl groups.

- Synthesis : Prepared via thermal condensation of substituted anilines and malonic acid diethyl esters .

- Biological Relevance : Serves as a precursor for halogenated derivatives, including chlorinated and brominated analogs.

4-Hydroxy-6-methoxy-3-phenylquinolin-2(1H)-one (4B)

- Structure : Features a methoxy group at position 6 instead of fluorine.

- Impact: The electron-donating methoxy group increases solubility but may reduce electrophilic reactivity compared to fluorine.

6-Chloro-4-hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one (4D)

- Structure : Combines chloro (position 6) and methoxy (position 7) substituents.

Fluorinated Analogs

3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one

7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one

- Structure: Incorporates a cyclopropyl group and dihydroquinoline core.

Biological Activity

8-Fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one is a member of the quinoline family, recognized for its diverse biological activities. Quinoline derivatives are extensively studied for their potential in medicinal chemistry, particularly in the development of antimicrobial, antiviral, and anticancer agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_15H_12FNO_2, with a molecular weight of approximately 255.24 g/mol. The compound features a quinoline skeleton substituted with a fluorine atom and a hydroxy group, which may enhance its biological activity by improving binding affinity to biological targets.

The biological activity of this compound is believed to involve interactions with various cellular targets, including enzymes and receptors. These interactions can lead to the inhibition or modulation of critical biological pathways. The presence of the fluoro and hydroxy groups is thought to significantly influence its pharmacological properties, enhancing both efficacy and selectivity compared to other quinoline derivatives.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, studies on structurally similar compounds have demonstrated their ability to induce apoptosis in cancer cells. A notable study involving 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives showed high potency against various cancer cell lines (IC50 < 1 μM) without affecting normal cells . The mechanism involved disruption of microtubule assembly and induction of cell cycle arrest.

Antimicrobial Properties

Quinoline derivatives are also known for their antimicrobial activities. Preliminary studies suggest that this compound may possess antibacterial effects against various strains, although specific data on this compound is still emerging . The structural modifications in this compound could potentially enhance its spectrum of activity against resistant bacterial strains.

Antiviral Effects

The antiviral potential of quinoline derivatives has been documented extensively. For example, certain analogs have shown inhibitory activity against HIV-1 reverse transcriptase (RT), indicating that similar mechanisms might apply to this compound . The ability to inhibit viral replication makes it a candidate for further exploration in antiviral drug development.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Notable Properties |

|---|---|---|

| Quinoline | Basic structure | Antimalarial properties |

| Chloroquine | Well-known drug | Effective against malaria |

| Hydroxychloroquine | Autoimmune treatment | Anti-inflammatory effects |

| 8-Fluoroquinoline | Similar derivative | Potential antiviral activity |

The uniqueness of this compound lies in its specific combination of functional groups (fluoro and hydroxy), which can significantly enhance its biological activity compared to other quinoline derivatives.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities of quinoline derivatives:

- Anticancer Studies : A study published in Cancer Research highlighted that certain quinolone derivatives induced apoptosis in cancer cells through multiple signaling pathways. Compounds were tested against the National Cancer Institute's human cancer cell line panel, revealing promising results for further development .

- Antimicrobial Research : Investigations into the antimicrobial properties of related compounds have shown efficacy against resistant bacterial strains, suggesting that modifications like those present in this compound could yield enhanced activity .

- Antiviral Activity : Research focused on HIV inhibitors has identified several quinolone derivatives with potent RT inhibitory activity. The structural similarities suggest that this compound may exhibit comparable effects .

Q & A

Q. Key Considerations :

- Solvent polarity (e.g., DMF vs. ethanol) affects reaction rates and yields.

- Microwave irradiation reduces reaction times (e.g., from hours to minutes) .

Basic: How is the compound characterized structurally and spectroscopically?

Methodological Answer:

X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is used to resolve crystal structures. For example, bond angles (e.g., C9–N1–C1–C6 = −6.3°) and hydrogen-bonding networks (e.g., O2–H2O···O1 interactions) are critical for confirming stereochemistry .

Spectroscopy :

- ¹H/¹³C NMR : Signals for the fluorophenyl group (δ ~7.2–7.8 ppm) and hydroxy proton (broad singlet at δ ~12 ppm) .

- FT-IR : Stretching vibrations for C=O (~1650 cm⁻¹) and O–H (~3200 cm⁻¹) .

Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 271.08) .

Basic: What are the solubility and stability profiles of the compound under varying conditions?

Methodological Answer:

- Solubility :

- Polar aprotic solvents (DMF, DMSO): High solubility due to hydrogen-bonding capacity of the hydroxy group .

- Aqueous buffers: Limited solubility at neutral pH but improves under alkaline conditions (pH >10) .

- Stability :

- Light-sensitive: Degrades under UV exposure; storage in amber vials recommended.

- Thermal stability: Stable up to 150°C; decomposition observed at higher temperatures via TGA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.